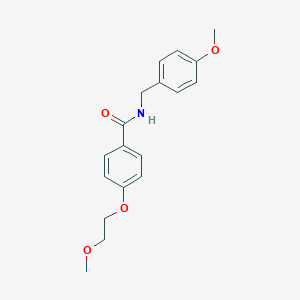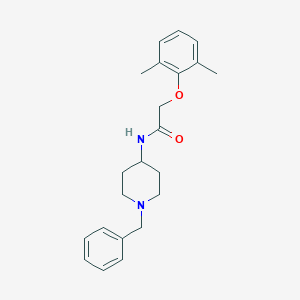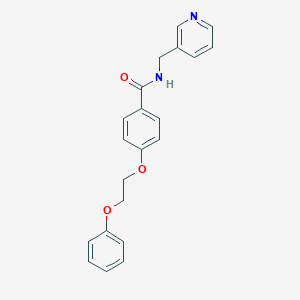![molecular formula C15H16N2O2S B268963 N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268963.png)
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as PTX-200, is a small molecule inhibitor that has gained significant attention in the field of cancer research. PTX-200 has been shown to inhibit the growth of cancer cells by targeting the protein known as CK2, which plays a crucial role in cell proliferation and survival. In
作用機序
PTX-200 inhibits the activity of CK2, which is a protein kinase that plays a crucial role in cell proliferation and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy. PTX-200 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
PTX-200 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins that are involved in cell proliferation and survival, including Akt, STAT3, and NF-κB. PTX-200 also inhibits the expression of several genes that are involved in cell proliferation and survival, including c-Myc and survivin. In addition, PTX-200 has been shown to induce the expression of several genes that are involved in apoptosis, including Bax and caspase-3.
実験室実験の利点と制限
One of the main advantages of PTX-200 is its specificity for CK2. Unlike other protein kinase inhibitors, PTX-200 does not inhibit the activity of other protein kinases, which reduces the likelihood of off-target effects. However, one of the limitations of PTX-200 is its low solubility in water, which can make it difficult to use in some experiments. In addition, PTX-200 can be toxic to normal cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on PTX-200. One direction is to explore the combination of PTX-200 with other anticancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate the use of PTX-200 in the treatment of other diseases, such as autoimmune diseases or inflammatory diseases. Finally, further research is needed to optimize the synthesis method of PTX-200 and to develop more potent and selective inhibitors of CK2.
In conclusion, PTX-200 is a promising small molecule inhibitor that has shown significant anticancer properties. Its specificity for CK2 and its ability to induce apoptosis in cancer cells make it an attractive candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of PTX-200 and to optimize its use in cancer treatment.
合成法
The synthesis of PTX-200 is a multistep process that involves several chemical reactions. The first step involves the preparation of 4-(propylamino)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thiophenecarboxamide to give PTX-200. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
PTX-200 has been extensively studied for its anticancer properties. Several studies have shown that PTX-200 inhibits the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. PTX-200 has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
特性
製品名 |
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
分子式 |
C15H16N2O2S |
分子量 |
288.4 g/mol |
IUPAC名 |
N-[4-(propylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-2-9-16-14(18)11-5-7-12(8-6-11)17-15(19)13-4-3-10-20-13/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19) |
InChIキー |
MLPALNAIHVPENY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
正規SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B268881.png)
![3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268885.png)
![3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268890.png)
![3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268892.png)
![N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268893.png)
![3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B268894.png)
![2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B268895.png)
![4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268897.png)
![N-(4-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268898.png)
![2-(2-tert-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268900.png)

![3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268905.png)

